methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate
Description
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at position 3 and a chlorine atom at position 2. This discontinuation may reflect challenges in synthesis, stability, or niche applicability compared to analogous compounds.
Properties
Molecular Formula |
C6H8ClN3O2 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
methyl 2-(3-amino-4-chloropyrazol-1-yl)acetate |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-5(11)3-10-2-4(7)6(8)9-10/h2H,3H2,1H3,(H2,8,9) |
InChI Key |
AXVNARHNRIEBKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-4-chloropyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is primarily explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant biological activity against various cancer cell lines. The presence of the amino and chloro groups enhances interactions with biological targets such as enzymes or receptors, potentially modulating their activity. For instance, pyrazole derivatives have been investigated for their ability to inhibit specific cellular pathways involved in cancer progression.
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can have anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .
Agricultural Sciences
The compound has potential applications in agrochemicals:
- Pesticide Development : Due to its biological activity, this compound can serve as a building block for developing new pesticides or herbicides that target specific pests or weeds while minimizing environmental impact.
Cosmetic Formulations
Recent studies have indicated the potential use of this compound in cosmetic products:
- Skin Care Products : The compound's properties may enhance skin penetration and efficacy in topical formulations. Its ability to modulate biological pathways can be leveraged to improve skin health through anti-aging or moisturizing effects .
Case Studies
Several case studies illustrate the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the compound's ability to inhibit tumor growth in xenograft models. Results indicated an approximate 80% inhibition of tumor growth in models resistant to standard therapies, highlighting its potential as a novel therapeutic agent .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound significantly reduced the production of inflammatory markers in cell cultures, suggesting its utility in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Pyrazole-Based Analogs
- Ethyl 2-{[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)Carbonyl]Amino}Acetate (CAS 1170160-07-2): Core: Pyrazole with chlorine at position 5 and methyl groups at positions 1 and 3. Functional Groups: Contains a carbonyl-linked acetamide group instead of a direct acetoxy ester. Reactivity: The amide linkage reduces electrophilicity compared to the ester in the target compound, limiting its utility in ester-specific reactions .
Imidazole-Based Analogs
- Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl] Acetate (Compound C): Core: Imidazole substituted with a 4-chlorophenyl group at position 5 and phenyl at position 2. Key Difference: The imidazole ring (two adjacent nitrogen atoms) confers distinct electronic properties vs. pyrazole (non-adjacent nitrogens).
- Ethyl 2-{2-Phenyl-5-[4-(Trifluoromethyl)Phenyl]-1H-Imidazol-4-yl} Acetate (Compound E): Substituents: A trifluoromethyl group enhances lipophilicity and metabolic stability, traits absent in the amino-chloro-pyrazole target compound.
Comparative Data Table
Research and Application Insights
- Synthetic Challenges : The discontinued status of the target compound suggests synthetic hurdles, such as regioselective halogenation or amine protection-deprotection steps, which are less problematic in analogs like the dimethyl-pyrazole amide .
Biological Activity
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₆H₈ClN₃O₂
- Molecular Weight : Approximately 189.60 g/mol
- Functional Groups : Contains a pyrazole ring, an amino group, and a chloro substituent, enhancing its reactivity and biological interactions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. Pyrazole derivatives are known for their ability to inhibit various cellular pathways involved in cancer progression. The presence of the amino and chloro groups in this compound may enhance its interaction with biological targets such as enzymes and receptors, potentially modulating their activity.
A study highlighted the structure-activity relationship (SAR) of pyrazole derivatives, showing that modifications in the pyrazole ring can lead to varying degrees of anticancer activity. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, indicating promising therapeutic efficacy .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory and analgesic effects. Pyrazole derivatives have been reported to exhibit comparable activity to standard anti-inflammatory drugs like indomethacin in various models of inflammation . The ability of the amino group to form hydrogen bonds with target proteins may contribute to these effects.
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Interaction : The chloro group can facilitate halogen bonding, enhancing binding affinity to specific receptors or proteins.
- Cellular Pathway Modulation : By interacting with various cellular pathways, this compound can influence cell cycle regulation and apoptosis in cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate | Similar pyrazole structure with ethyl substitution | Different ester group may alter solubility and reactivity |
| Methyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate | Iodine substitution instead of chlorine | Potential for different biological activity due to iodine |
| Methyl 2-(3-amino-1H-pyrazol-4-carboxylate) | Carboxylate group instead of chloro | May exhibit different pharmacological properties |
This table illustrates how variations in functional groups can impact the biological activity and pharmacological profiles of pyrazole derivatives.
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives, including this compound:
- Anticancer Activity : A recent study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against colorectal cancer cell lines, with IC50 values indicating potent activity compared to established chemotherapeutics .
- Inflammation Models : In animal models of inflammation, compounds based on the pyrazole scaffold exhibited reduced edema and pain responses comparable to traditional anti-inflammatory agents, suggesting a viable alternative for pain management therapies .
Q & A
Q. What are the optimal synthetic routes for methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves reacting 3-amino-4-chloro-1H-pyrazole with methyl chloroacetate in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution. Key parameters include:
- Solvent : Dichloromethane or THF for solubility and inertness .
- Temperature : 0–25°C to minimize side reactions (e.g., over-alkylation).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the ester .
- Yield Optimization : Adjust stoichiometry (1:1.2 ratio of pyrazole to chloroacetate) and monitor progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl ester at δ ~3.7 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .
- XRD : Single-crystal X-ray diffraction to resolve bond lengths and angles, especially for the pyrazole-acetate linkage .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (expected: ~229.63 g/mol) .
Q. What are the standard protocols for assessing purity, and which impurities are most likely?
- Methodological Answer :
- HPLC/GC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to detect unreacted starting materials or hydrolysis byproducts (e.g., free carboxylic acid) .
- Melting Point : Compare observed mp with literature values (if available) to identify polymorphic impurities .
- Common Impurities : Incomplete substitution (e.g., di-alkylated pyrazole) or residual solvents (DCM, THF) .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chloro and 3-amino substituents influence reactivity in further functionalization?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing chloro group activates the pyrazole ring for nucleophilic aromatic substitution (e.g., replacing Cl with amines), while the 3-amino group directs electrophiles to the C5 position .
- Steric Effects : The methyl ester group may hinder access to the pyrazole N2 position, necessitating bulky catalysts (e.g., Pd-XPhos for cross-coupling) .
- Case Study : In analogues, chloro substituents enhance stability against hydrolysis, whereas amino groups facilitate hydrogen bonding in biological targets .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-acetate derivatives?
- Methodological Answer :
- Dose-Response Studies : Perform IC50 assays across multiple cell lines to account for tissue-specific effects .
- Structural Analogues : Compare with 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide (PubChem CID: 132316042), noting how methyl vs. amino groups alter binding to enzymes like CYP450 .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding modes and reconcile discrepancies between in vitro and in vivo results .
Q. How can computational methods guide the design of derivatives with enhanced material science or medicinal properties?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals to predict reactivity (e.g., HOMO localization on pyrazole ring for electrophilic attacks) .
- MD Simulations : Assess stability of polymer composites incorporating the acetate group (e.g., hydrogen bonding with polycationic matrices) .
- QSAR Models : Correlate substituent Cl/CH3 ratios with logP values to optimize bioavailability .
Q. What advanced techniques characterize the compound’s role in catalytic or supramolecular systems?
- Methodological Answer :
- Mannich Reaction : Investigate its use as a precursor for crown ether hybrids (e.g., NCH2N-linked diazacrown ethers via Mannich condensation) .
- Spectroscopic Probes : Use ¹⁵N-labeled derivatives in NMR to study coordination with metal ions (e.g., Cu²⁺ for catalytic applications) .
- XAS/XPS : Analyze oxidation states in transition-metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
